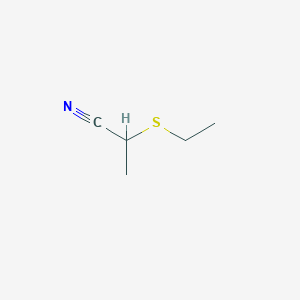

2-(Ethylsulfanyl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

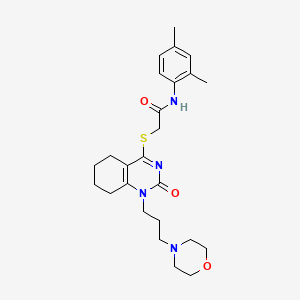

2-(Ethylsulfanyl)propanenitrile, also known as 1-cyano-2-(ethylthio)propane, is an organic compound. It has a molecular formula of C5H9NS and a molecular weight of 115.19 . This compound has been the subject of research in various fields due to its interesting physical and chemical properties.

Molecular Structure Analysis

The molecular structure of 2-(Ethylsulfanyl)propanenitrile consists of 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The InChI key for this compound is VVOIVFPLDQYDNZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-(Ethylsulfanyl)propanenitrile is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, density, and solubility are not provided in the available resources .Aplicaciones Científicas De Investigación

Coenzyme M Analogues and Methanogenic Inhibition

- Methanogenesis and Coenzyme M Analogues : A study investigated the synthesis of 2-(methylthio)ethanesulfonate analogues, including those with ethyl groups, and their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. These analogues were tested for their potential as substrates and inhibitors in methanogenesis, indicating a broader application of ethyl-substituted compounds in studying microbial methane production processes (Gunsalus, Romesser, & Wolfe, 1978).

Catalysis and Chemical Synthesis

- Oxidative Dehydrogenation Catalysts : Research on boron nitride catalysts for the selective oxidative dehydrogenation of propane to propene highlights the use of specific compounds in catalysis. This study demonstrates the potential of certain materials, including those with ethyl groups, to act as catalysts in chemical synthesis, offering insights into the design of more efficient and selective catalysts (Grant et al., 2016).

Drug Metabolism and Biocatalysis

- Biocatalysis in Drug Metabolism : The application of biocatalysis to drug metabolism was explored through the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This research points to the utility of ethyl-substituted compounds in generating specific metabolites, aiding in the structural characterization and understanding of drug metabolism pathways (Zmijewski et al., 2006).

Environmental Remediation and Methane Inhibition

- Methane Production Inhibition : A study on the effects of methanogenic inhibitors on methane production and abundances of methanogens and cellulolytic bacteria in in vitro ruminal cultures showcased the potential of specific inhibitors, including ethyl-substituted compounds, to modulate methane production. This research is relevant for environmental science, particularly in efforts to mitigate methane emissions from ruminants (Zhou, Meng, & Yu, 2011).

Safety and Hazards

The safety information for 2-(Ethylsulfanyl)propanenitrile indicates that it has several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Propiedades

IUPAC Name |

2-ethylsulfanylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-3-7-5(2)4-6/h5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOIVFPLDQYDNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}butanamide](/img/structure/B2658150.png)

![N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2658152.png)

![1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2658153.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2658160.png)

![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2658172.png)